molecular formula C18H21NO2 B12528234 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol CAS No. 681509-04-6

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol

Cat. No.: B12528234
CAS No.: 681509-04-6
M. Wt: 283.4 g/mol
InChI Key: QFCFANXJNILNQW-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The phenol and 4-methylphenoxy groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol group can interact with proteins, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is unique due to the presence of both a phenol group and a 4-methylphenoxy group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

681509-04-6

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[4-(4-methylphenoxy)piperidin-1-yl]phenol

InChI

InChI=1S/C18H21NO2/c1-14-2-8-17(9-3-14)21-18-10-12-19(13-11-18)15-4-6-16(20)7-5-15/h2-9,18,20H,10-13H2,1H3

InChI Key

QFCFANXJNILNQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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